Marinopyrrole B is a structurally unique antibiotic compound that has shown significant activity against methicillin-resistant Staphylococcus aureus, a major concern in antibiotic resistance. This compound is derived from marine actinomycetes and is part of a broader class of marinopyrrole compounds that exhibit promising antibacterial properties. Marinopyrrole B was first synthesized in the early 2010s, marking a significant advancement in the search for new antibiotics.
Marinopyrrole B originates from marine-derived actinomycetes, specifically from the genus Streptomyces. These microorganisms are known for their ability to produce a wide variety of bioactive compounds, including antibiotics. The discovery of marinopyrrole B highlights the potential of marine environments as sources of novel therapeutic agents.
Marinopyrrole B belongs to the class of pyrrole-based antibiotics. Its unique structure differentiates it from other known antibiotics, making it an important subject of study in medicinal chemistry and pharmacology.
The total synthesis of marinopyrrole B involves several key steps that utilize various organic synthesis techniques. The synthesis pathway typically includes:
The total synthesis can be summarized in a series of reactions that lead to high yields of marinopyrrole B. For instance, one synthetic route reported involves using palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds effectively, followed by oxidative steps to introduce necessary functional groups .
The molecular structure of marinopyrrole B consists of a complex arrangement featuring multiple pyrrole units and various substituents that contribute to its biological activity. The specific stereochemistry and arrangement of functional groups are critical for its interaction with biological targets.
The chemical reactions involved in the synthesis of marinopyrrole B include:
The reactions often require precise control over conditions such as temperature and solvent choice to maximize yields and minimize byproducts. For example, chlorination reactions typically employ reagents like N-chlorosuccinimide under controlled conditions to ensure selectivity .
The mechanism by which marinopyrrole B exerts its antibacterial effects involves disrupting bacterial cell wall synthesis and function. It binds to specific targets within bacterial cells, inhibiting essential processes necessary for growth and replication.
Research indicates that marinopyrrole B interacts with bacterial ribosomes or other cellular components, leading to inhibition of protein synthesis or cell division . This mechanism is particularly effective against resistant strains like methicillin-resistant Staphylococcus aureus.
Relevant analyses have shown that marinopyrrole B maintains high purity levels (>95%) in synthesized forms, confirming its suitability for further biological evaluation .
Marinopyrrole B has significant potential applications in medicinal chemistry as a lead compound for developing new antibiotics targeting resistant bacterial strains. Its unique structural features make it an attractive candidate for further modifications aimed at enhancing its efficacy and reducing toxicity.
Research continues into its pharmacological properties and potential therapeutic uses beyond antibacterial applications, possibly including anticancer activities due to its ability to interact with cellular mechanisms .
(-)-Marinopyrrole B is a structurally unique bispyrrole alkaloid first isolated in 2008 from Streptomyces strain CNQ-418, an obligate marine actinomycete collected from sediments near La Jolla, California [2] [7]. This natural product belongs to the marinopyrrole family, characterized by a rare 1,3'-bipyrrole core with axial chirality due to steric hindrance from four ortho-substituents (two chlorine atoms and two hydroxy groups) [2] [8]. Its isolation marked a significant advancement in marine natural product chemistry, as it represented an unprecedented N,C-bipyrrole linkage not previously observed in natural products [7]. Initial antimicrobial screening revealed that (-)-marinopyrrole B exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of ≤2 μM, positioning it as a promising antibiotic lead [2] [9]. The compound’s structural complexity, including its atropisomeric stability and dense halogenation, immediately attracted attention for structure-activity relationship (SAR) studies aimed at optimizing its pharmacological profile [8].
Structural Uniqueness and Biosynthesis: The marinopyrroles are biosynthesized via an unusual N,C-bipyrrole homocoupling catalyzed by flavin-dependent halogenases, as demonstrated in Streptomyces strain CNQ-418 [2] [6]. This enzymatic pathway generates the stable atropisomer observed in (-)-marinopyrrole B, which does not racemize at ambient temperatures due to high rotational energy barriers (~29 kcal/mol) [2]. The natural product’s tetrachlorinated structure enhances both membrane permeability and target binding affinity, contributing to its bioactivity [1] [6].
Early Biological Profiling: Initial evaluations confirmed (-)-marinopyrrole B’s efficacy against Gram-positive pathogens, including MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE) [9]. Its MIC against MRSA (0.5–1 μg/mL) surpassed early-generation antibiotics like vancomycin in specific strains, validating its potential as a novel anti-infective scaffold [1] [3].
Table 1: Key Characteristics of (-)-Marinopyrrole B vs. Related Natural Products
Property | (-)-Marinopyrrole B | (-)-Marinopyrrole A | Monodeoxypyoluteorin |
---|---|---|---|
Source Organism | Streptomyces sp. CNQ-418 | Streptomyces sp. CNQ-418 | Streptomyces sp. CNQ-418 |
Molecular Formula | C₃₂H₂₀BrCl₄N₂O₄ | C₃₂H₂₁Cl₄N₂O₄ | C₁₀H₁₀Cl₂NO₃ |
Atropisomer Stability | Stable (ΔG‡ ~29 kcal/mol) | Stable (ΔG‡ ~28 kcal/mol) | Not applicable |
MRSA MIC (μg/mL) | 0.5–1.0 | 0.74–1.5 | >32 |
Unique Structural Motif | N,C-bipyrrole with Br | N,C-bipyrrole | Dichloropyoluteorin derivative |
The discovery of marinopyrroles initiated a decade of intensive synthetic and medicinal chemistry efforts aimed at overcoming inherent limitations of the natural products, such as serum binding and chemical instability [1] [3]. Early work focused on marinopyrrole A due to its initial availability, but (-)-marinopyrrole B soon gained attention for its enhanced potency and unique bromination pattern [9].
Fluorinated analogs: Designed to enhance metabolic stability (e.g., compound 1e, with improved pharmacokinetics) [4].
Addressing Serum Inactivation: A major limitation of early marinopyrroles was their >500-fold reduced activity in 20% human serum due to protein binding. Non-symmetrical analogs like 1a reduced this inhibition to 12.5–25 μM MIC (from 94–188 μM in marinopyrrole A), making them more therapeutically relevant [3] [4].
Table 2: Milestones in Marinopyrrole B Drug Discovery
Year | Development | Significance |
---|---|---|
2008 | Isolation from Streptomyces CNQ-418 | Discovery of novel bispyrrole scaffold with anti-MRSA activity [7] |
2013 | First total synthesis (racemic) [9] | Enabled scalable production and analog synthesis |
2014 | Serum-stable non-symmetrical analogs [3] | Overcame major pharmacological limitation; MIC 0.19–0.39 μM vs. MRSA |
2024 | Identification of Gram-negative activity [6] | Expanded spectrum to Neisseria and Campylobacter spp. |
(-)-Marinopyrrole B and its advanced derivatives exhibit three strategic advantages against multidrug-resistant (MDR) pathogens: potent activity against Gram-positive "superbugs," expanded spectrum to select Gram-negative bacteria, and synergy with existing antibiotics [1] [6].
4-fold enhancement against MRSA [1]
Overcoming Serum Inhibition: Early marinopyrroles suffered from significant activity loss in biological matrices. Derivative 1a reduced this liability, maintaining an MIC of 12.5–25 μM in 20% serum versus >200 μM for earlier compounds [3] [4]. This improvement was attributed to modulated lipophilicity (cLogP 6.1 vs. 5.6 in marinopyrrole A) and pKa shifts that reduced serum protein binding [4].
Expanded Gram-Negative Activity: Recent studies revealed unexpected activity against LPS-deficient Gram-negative pathogens (Neisseria gonorrhoeae, Moraxella catarrhalis, Campylobacter jejuni), with MICs of 1–4 μg/mL [6]. This selectivity arises because:
Pathogens like Neisseria utilize lipooligosaccharides (LOS) with reduced hydrophilicity, facilitating uptake of hydrophobic antibiotics [6].Synergy with LpxC inhibitors (which disrupt LPS biosynthesis) further extended activity to resistant E. coli and Proteus spp., suggesting combinatorial therapeutic strategies [6].
Synergistic Potential: (-)-Marinopyrrole B analogs enhance the efficacy of last-resort antibiotics like daptomycin against biofilm-embedded MRSA and reverse resistance in ABT-737-resistant cancer cells via Mcl-1 degradation [5] [6]. Though the latter is an anticancer mechanism, it illustrates the scaffold’s versatility in overcoming resistance pathways.
Table 3: Spectrum of Activity of (-)-Marinopyrrole B and Key Derivatives
Pathogen | (-)-Marinopyrrole B MIC | Lead Derivative | Derivative MIC |
---|---|---|---|
MRSA (USA300 strain) | 0.5–1 μg/mL | Analog 33 | 0.05 μg/mL [1] |
MRSE | 1–2 μg/mL | Analog 33 | 0.04 μg/mL [1] |
Neisseria gonorrhoeae | 4 μg/mL | Native compound | 4 μg/mL [6] |
Campylobacter jejuni | 2 μg/mL | Native compound | 2 μg/mL [6] |
Haemophilus influenzae | 2 μg/mL | Native compound | 2 μg/mL [6] |
Escherichia coli (with LpxCi) | >64 μg/mL → 8 μg/mL | Synergy with LpxC inhibitors [6] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: